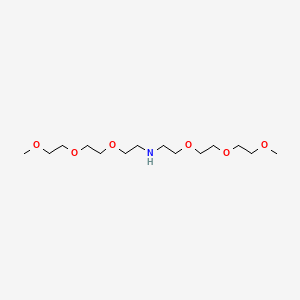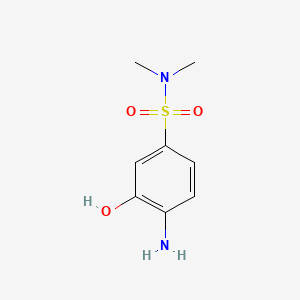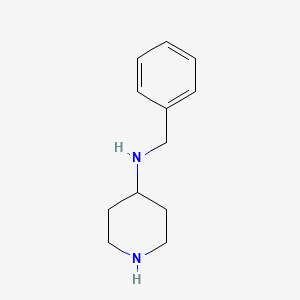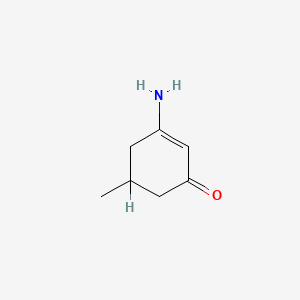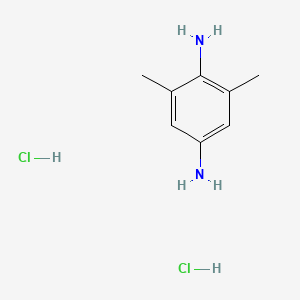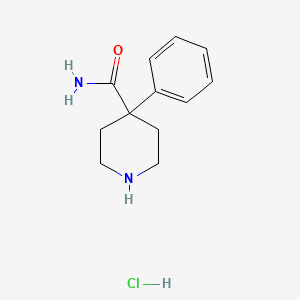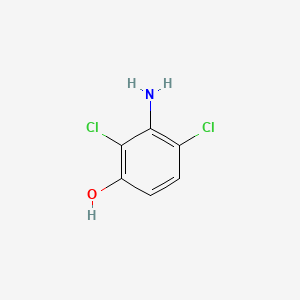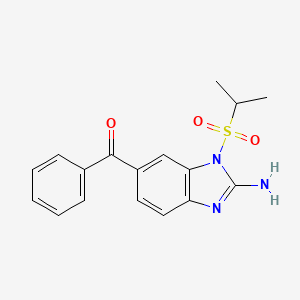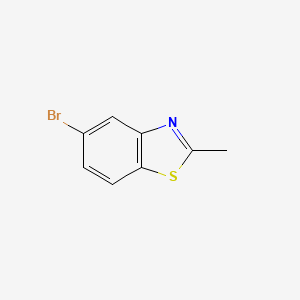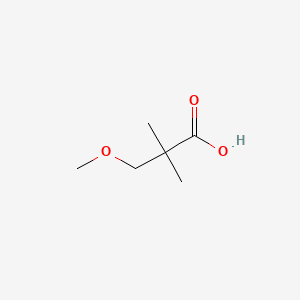
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group and an amino group. The presence of the dichlorophenoxy methyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thione group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenoxy methyl group. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: N-substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound have shown promise as potential anticancer agents. The presence of the dichlorophenoxy methyl group enhances its ability to interact with biological targets, leading to potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death. In cancer research, the compound’s derivatives can induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
- 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- stands out due to the presence of the dichlorophenoxy methyl group This group enhances its chemical reactivity and biological activity, making it more effective in various applications
Properties
IUPAC Name |
4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESGKBGZPADFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196051 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4413-40-5 | |
| Record name | 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



